molecular formula C21H23FN2O4 B5964784 7-(2-fluoro-5-methoxybenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2-fluoro-5-methoxybenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5964784
M. Wt: 386.4 g/mol
InChI Key: PIABYDCOCCUHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-fluoro-5-methoxybenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a spirocyclic derivative that has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 7-(2-fluoro-5-methoxybenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 7-(2-fluoro-5-methoxybenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(2-fluoro-5-methoxybenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the research on 7-(2-fluoro-5-methoxybenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one. One of the directions is to study the compound's potential as a drug candidate for the treatment of other diseases such as multiple sclerosis and Huntington's disease. Another direction is to investigate the compound's mechanism of action in more detail to better understand its potential therapeutic effects. Additionally, future research could focus on developing more efficient and less toxic synthesis methods for this compound.

Synthesis Methods

The synthesis of 7-(2-fluoro-5-methoxybenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been achieved using different methods. One of the most common methods involves the reaction of 1-(2-furoyl)piperazine with 2-fluoro-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then heated to obtain the desired product.

Scientific Research Applications

7-(2-fluoro-5-methoxybenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has shown potential in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

7-[(2-fluoro-5-methoxyphenyl)methyl]-2-(furan-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-27-16-5-6-17(22)15(12-16)13-23-9-3-7-21(20(23)26)8-10-24(14-21)19(25)18-4-2-11-28-18/h2,4-6,11-12H,3,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIABYDCOCCUHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCCC3(C2=O)CCN(C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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